molecular formula C20H19ClN2O4 B3674067 (4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B3674067
M. Wt: 386.8 g/mol
InChI Key: BZTMKVIYGAJALZ-GDNBJRDFSA-N
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Description

(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazolidine-3,5-dione core, which is known for its biological activity, and a substituted phenyl group that can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4,5-diethoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazolidine-3,5-dione core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4Z)-4-[(3-chloro-4,5-diethoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-26-17-12-13(11-16(21)18(17)27-4-2)10-15-19(24)22-23(20(15)25)14-8-6-5-7-9-14/h5-12H,3-4H2,1-2H3,(H,22,24)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTMKVIYGAJALZ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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